molecular formula C18H22N2O3 B2758650 2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide CAS No. 2034498-25-2

2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide

Cat. No.: B2758650
CAS No.: 2034498-25-2
M. Wt: 314.385
InChI Key: AIJXSSCOLRWJSW-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylisoxazole and isochroman-3-ylmethylamine. The reaction conditions would likely involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide may undergo various chemical reactions, including:

    Oxidation: This could involve the addition of oxygen or the removal of hydrogen.

    Reduction: This could involve the addition of hydrogen or the removal of oxygen.

    Substitution: This could involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions would vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide could have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Potential therapeutic applications, such as drug development for specific diseases.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other isoxazole derivatives or compounds with similar structural features.

Uniqueness

The uniqueness of 2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-17(13(2)23-19-12)9-18(21)20(3)10-16-8-14-6-4-5-7-15(14)11-22-16/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJXSSCOLRWJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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